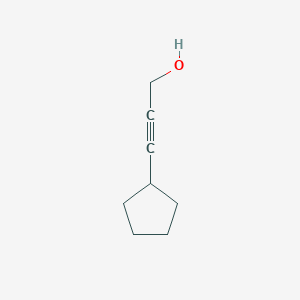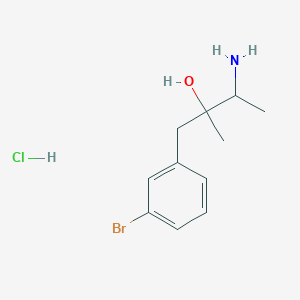
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline . This intermediate is then subjected to further reactions to introduce the amino and methylbutanol groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: Shares the bromophenyl group but lacks the amino and methylbutanol groups.
3-Aminobenzyl Alcohol: Contains an amino group and a benzyl alcohol group but lacks the bromine atom.
2-Methyl-2-butanol: Contains the methylbutanol group but lacks the amino and bromophenyl groups.
Uniqueness
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17BrClNO |
|---|---|
Poids moléculaire |
294.61 g/mol |
Nom IUPAC |
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(13)11(2,14)7-9-4-3-5-10(12)6-9;/h3-6,8,14H,7,13H2,1-2H3;1H |
Clé InChI |
MOUDPEVNPNOTJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CC1=CC(=CC=C1)Br)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


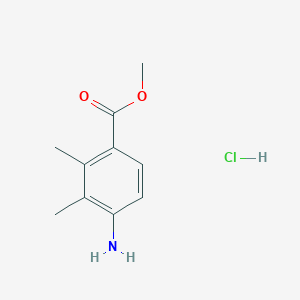
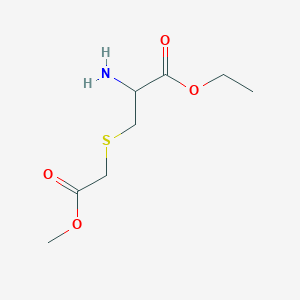
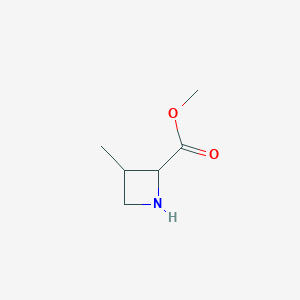
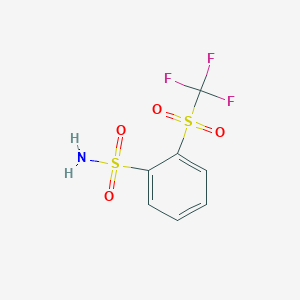
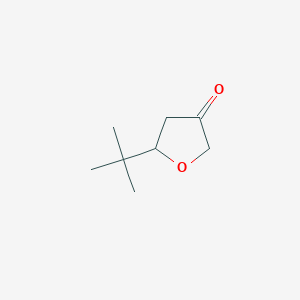



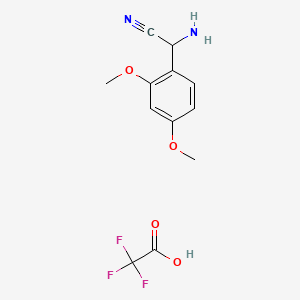
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

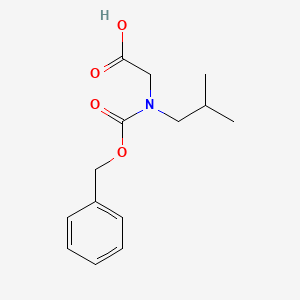
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
